molecular formula C43H52N4O5 B1217101 Voacamine CAS No. 3371-85-5

Voacamine

Cat. No. B1217101
CAS RN: 3371-85-5
M. Wt: 704.9 g/mol
InChI Key: VCMIRXRRQJNZJT-UHFFFAOYSA-N
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Description

Voacamine is a plant alkaloid with diverse pharmacological activities. It has shown potential in encapsulation into liposome formulations for drug delivery due to its scarce solubility in water. Its efficacy in reversing resistance of osteosarcoma cells resistant to doxorubicin highlights its importance in pharmacological research (Giansanti et al., 2019).

Synthesis Analysis

The total synthesis of Voacamine-related compounds, like (-)-voacinol and (-)-voacandimine C, has been achieved through complex synthetic routes. These syntheses often involve late-stage methylenation strategies inspired by biogenetic hypotheses, showcasing the compound's complex molecular architecture and the synthetic challenge it presents (Flynn et al., 2022).

Molecular Structure Analysis

Voacamine's structure is characterized by its bisindolic nature, with significant implications for its biological activity. Studies have detailed the structural basis for its action, including interactions with cellular targets like P-glycoprotein, which plays a crucial role in its chemosensitizing effects on drug-resistant tumor cells (Meschini et al., 2005).

Chemical Reactions and Properties

Voacamine has been studied for its ability to interact with various biological molecules and pathways. It induces apoptosis-independent autophagic cell death and can modulate the sensitivity of resistant osteosarcoma and melanoma cells to chemotherapeutic agents, highlighting its complex chemical behavior in biological systems (Meschini et al., 2008).

Physical Properties Analysis

The physical properties of Voacamine, such as its solubility and stability in various formulations, are critical for its application in drug delivery systems. Research on its encapsulation into liposomes has provided insights into how the lipid composition of these formulations can affect the entrapment efficiency and stability, thereby influencing its pharmacological efficacy (Giansanti et al., 2019).

Chemical Properties Analysis

The chemical behavior of Voacamine, especially in relation to its interactions with cellular targets and pathways, underpins its biological activity. Its role in modulating drug resistance, inducing cell death mechanisms, and interacting with proteins like P-glycoprotein, reflects its complex chemical properties that make it a compound of interest in cancer research and therapy (Meschini et al., 2008).

Scientific Research Applications

Anti-Onchocercal Activity

Scientific Field: Pharmacology

Summary of the Application

Voacamine is one of the alkaloids isolated from the stem bark of Voacanga africana. It has been found to inhibit the motility of both the microfilariae (Mf) and adult male worms of Onchocerca ochengi, a parasite that causes river blindness .

Methods of Application or Experimental Procedures: The compounds were isolated from the stem bark of Voacanga africana and their structures were determined by comprehensive spectroscopic analyses . The compounds were then tested for their ability to inhibit the motility of the microfilariae and adult worms of Onchocerca ochengi .

Antimicrobial, Antiparasitic or Antiviral Agents

Scientific Field: Pharmacology

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

Antimalarial Activity

Scientific Field: Pharmacology

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

Traditional Medicine

Scientific Field: Ethnopharmacology

Summary of the Application

The alkaloids are the principal bioactive compounds responsible for its use in traditional medicine. The major alkaloids include voacamine, voacangine, vobasine, and ibogaime .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

Anti-Onchocercal Activity

Scientific Field: Pharmacology

Summary of the Application

A new iboga-vobasine-type isomeric bisindole alkaloid named voacamine A, along with eight known compounds—voacangine, voacristine, coronaridine, tabernanthine, iboxygaine, voacamine, voacorine and conoduramine—were isolated from the stem bark of Voacanga africana. These compounds were found to inhibit the motility of both the microfilariae (Mf) and adult male worms of Onchocerca ochengi, in a dose-dependent manner .

Methods of Application or Experimental Procedures: The compounds were isolated from the stem bark of Voacanga africana and their structures were determined by comprehensive spectroscopic analyses . The compounds were then tested for their ability to inhibit the motility of the microfilariae and adult worms of Onchocerca ochengi .

Results or Outcomes: The IC50 values of the isolates are 2.49–5.49 µM for microfilariae and 3.45–17.87 µM for adult males .

Traditional Medicine

Scientific Field: Ethnopharmacology

Summary of the Application

The alkaloids are the principal bioactive compounds responsible for its use in traditional medicine. The major alkaloids include voacamine, voacangine, vobasine, and ibogaime .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

Safety And Hazards

Precautions for safe handling of Voacamine include avoiding inhalation, contact with eyes and skin. It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

Future Directions

Voacamine is under investigation for use in modulating multidrug-resistance in tumor cells . It has been evaluated in vitro and in vivo for its oncogenic activity against colorectal cancer through the mitochondrial pathway . It is also being studied for its anti-onchocercal activity .

properties

IUPAC Name

methyl (1S,15S,17S,18S)-17-ethyl-6-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H52N4O5/c1-7-24-15-23-20-43(42(49)52-6)39-27(13-14-47(21-23)40(24)43)29-19-36(50-4)30(17-34(29)45-39)31-16-28-25(8-2)22-46(3)35(37(28)41(48)51-5)18-32-26-11-9-10-12-33(26)44-38(31)32/h8-12,17,19,23-24,28,31,35,37,40,44-45H,7,13-16,18,20-22H2,1-6H3/b25-8-/t23-,24-,28-,31+,35+,37?,40-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMIRXRRQJNZJT-XRMSBCOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H52N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Voacamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.23e-03 g/L
Record name Voacamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Voacamine is possibly a substrate for P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance in tumor cells. Voacamine may compete with anticancer drugs such as doxorubicin for P-gp transport, decreasing removal of doxorubicin.
Record name Voacamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Voacamine

CAS RN

3371-85-5
Record name Voacamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methyl 12-methoxy-13-(17-methoxy-17-oxovobasan-3α-yl)ibogamine-18-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Voacamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
788
Citations
G Buchi, RE Manning, SA Monti - Journal of the American …, 1964 - ACS Publications
… Saponification of voacamine furnished a salt of a dicarboxylic acid which on … yielded ept-voacamine (15)11 which could also be obtained directly from voacamine by sodiumm ethoxide …
Number of citations: 92 pubs.acs.org
M Condello, E Pellegrini, G Multari, FR Gallo… - Toxicology in Vitro, 2020 - Elsevier
Search for natural substances in association with conventional chemotherapeutic drugs with a chemiosensitizing action easily accessible to the tumor mass has encouraged our studies …
Number of citations: 6 www.sciencedirect.com
S Meschini, M Condello, A Calcabrini, M Marra… - Autophagy, 2008 - Taylor & Francis
In our previous studies, the bisindolic alkaloid voacamine (VOA), isolated from the plant Peschiera fuchsiaefolia, proved to exert a chemosensitizing effect on cultured multidrug resistant …
Number of citations: 73 www.tandfonline.com
Y Chen, J Yang, Y Zuo, C Zhang, Y Pu, Q Ren… - Pharmacological …, 2022 - Elsevier
Colorectal cancer (CRC), among the most aggressive and prevailing neoplasms, is primarily treated with chemotherapy. Voacamine (VOA), a novel bisindole natural product, …
Number of citations: 6 www.sciencedirect.com
E Pellegrini, G Multari, FR Gallo, D Vecchiotti… - Toxicology and Applied …, 2022 - Elsevier
Most women with ovarian cancer are treated with chemotherapy before or after surgery. Unfortunately, chemotherapy treatment can cause negative side effects and the onset of …
Number of citations: 7 www.sciencedirect.com
S Meschini, M Condello, M Marra, G Formisano… - Toxicology in vitro, 2007 - Elsevier
… the cytotoxic effect induced by voacamine could be due to an … -R cells treated with voacamine and DOX given in association… seem to indicate that voacamine is capable of enhancing the …
Number of citations: 50 www.sciencedirect.com
S Meschini, M Marra, A Calcabrini… - International …, 2003 - spandidos-publications.com
… In this study, bisindolic alkaloid voacamine was examined for its … The effects of voacamine on the cell survival and on both … or in association with CsA or voacamine, was observed by …
Number of citations: 40 www.spandidos-publications.com
JP Kutney, A Horinaka, RS Ward… - Canadian Journal of …, 1980 - cdnsciencepub.com
The reactions of perivinol (27) with voacangine (3), and of perivinol with catharanthine (29), yield in each case two bisindole alkaloids of the voacamine type. H and 13 C nmr data are …
Number of citations: 15 cdnsciencepub.com
G Buchi, RE Manning, SA Monti - Journal of the American …, 1963 - ACS Publications
… Alkaline treatment furnished a dicarboxylic acid salt which on esterification with methanolic hydrochloric acid gave decarbomethoxy epi-voacamine (X). Esterification with diazomethane …
Number of citations: 8 pubs.acs.org
M Gorman, N Neuss, NJ Cone… - Journal of the American …, 1960 - ACS Publications
Six representative species of the genera Ervatamia and Tabernaemontana were investigated. The alkaloids ibogamine (Id), voacangine (la) and voacamine, common to the genera …
Number of citations: 114 pubs.acs.org

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